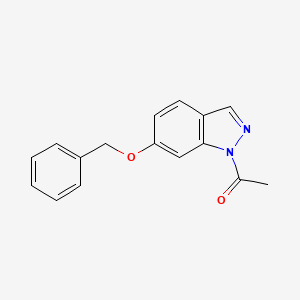

1-Acetyl-6-benzyloxy-1H-indazole

Description

1-Acetyl-6-benzyloxy-1H-indazole is a substituted indazole derivative featuring an acetyl group at the N1 position and a benzyloxy substituent at the C6 position of the indazole core. The molecular formula is estimated as C₁₆H₁₄N₂O₂, with a molecular weight of 274.30 g/mol (calculated by combining the indazole backbone, acetyl group, and benzyloxy substituent). Such substitutions are common in medicinal chemistry to modulate bioavailability and target binding .

Properties

IUPAC Name |

1-(6-phenylmethoxyindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-16-9-15(8-7-14(16)10-17-18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTDITWYMJHRAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)OCC3=CC=CC=C3)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251757 | |

| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-01-0 | |

| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082042-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[6-(Phenylmethoxy)-1H-indazol-1-yl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

are a class of organic compounds that contain a five-membered heterocyclic ring structure composed of two nitrogen atoms and three carbon atoms . They are used in a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

The mode of action of indazoles generally involves their interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes . The exact mode of action would depend on the specific functional groups attached to the indazole core, such as the acetyl and benzyloxy groups in 1-Acetyl-6-benzyloxy-1H-indazole.

The biochemical pathways affected by indazoles would also depend on their specific targets. For example, if an indazole compound inhibits a particular enzyme, it could disrupt the biochemical pathway that the enzyme is involved in, leading to downstream effects .

The pharmacokinetics of indazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as their chemical structure and the route of administration . These properties would impact the bioavailability of the compound, or the extent and rate at which it reaches its site of action.

The result of action of indazoles at the molecular and cellular level could include changes in cellular signaling, gene expression, or cell proliferation, among other effects . Again, the specific effects would depend on the compound’s targets and mode of action.

The action environment , including factors such as pH, temperature, and the presence of other molecules, could influence the action, efficacy, and stability of indazole compounds . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects.

Biological Activity

1-Acetyl-6-benzyloxy-1H-indazole is a compound belonging to the indazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and structure-activity relationships (SARs).

Chemical Structure and Properties

1-Acetyl-6-benzyloxy-1H-indazole features an acetyl group at the 1-position and a benzyloxy group at the 6-position of the indazole ring. The structural characteristics contribute to its interaction with various biological targets.

The biological activity of 1-acetyl-6-benzyloxy-1H-indazole is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor by binding to the active sites of these targets, consequently modulating various biological processes such as cell proliferation, inflammation, and microbial growth.

Anticancer Activity

Research indicates that indazole derivatives, including 1-acetyl-6-benzyloxy-1H-indazole, exhibit anticancer properties . The compound has been studied for its potential to inhibit cancer cell proliferation through various pathways:

- Mechanisms : Indazole derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.

- Case Studies : In vitro studies have shown that compounds similar to 1-acetyl-6-benzyloxy-1H-indazole can reduce tumor growth in animal models by targeting specific oncogenic pathways.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects :

- Inhibition of Pro-inflammatory Cytokines : It has been shown to reduce levels of TNF-alpha and IL-6 in macrophages.

- Experimental Evidence : Studies demonstrate that treatment with this compound leads to decreased expression of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

Antimicrobial Activity

Another significant aspect of its biological profile includes antimicrobial properties :

- Mechanism : The compound may disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Research Findings : In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 1-acetyl-6-benzyloxy-1H-indazole:

| Position | Substituent | Effect on Activity |

|---|---|---|

| 1 | Acetyl | Enhances lipophilicity |

| 6 | Benzyloxy | Increases receptor binding |

| Variants | Alkyl groups | Modulate potency |

Research indicates that modifications at these positions can significantly influence the compound's binding affinity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 1-Acetyl-6-benzyloxy-1H-indazole with three related indazole derivatives:

Notes:

- Substituent positions (N1 vs. C6) significantly influence electronic and steric effects.

Key Findings:

Benzyloxy Group: Introduces steric hindrance and aromatic bulk, which may reduce solubility but improve binding affinity in hydrophobic pockets (e.g., enzyme active sites) . Amine vs. Acetyl: The amine group in 1-benzyl-1H-indazol-6-amine facilitates hydrogen bonding, contrasting with the acetyl group’s electron-withdrawing and lipophilic nature .

Physicochemical Properties :

- Solubility : Lower molecular weight compounds (e.g., 6-Acetyl-1H-indazole, MW 160.17) are generally more soluble in polar solvents than benzyloxy- or benzyl-substituted derivatives .

- Lipophilicity : The benzyloxy and acetyl groups in 1-Acetyl-6-benzyloxy-1H-indazole likely increase logP values, suggesting higher membrane permeability .

Synthetic and Analytical Methods: NMR spectroscopy (1H, 13C) is widely used to confirm substituent positions and purity in indazole derivatives, as demonstrated for compounds like 2-(1H-Indazol-6-yl)-1H-Benzo[d]imidazole .

Notes and Limitations

Data Gaps : Direct experimental data for 1-Acetyl-6-benzyloxy-1H-indazole is absent in the provided evidence; properties are inferred from structural analogs.

Methodology : Comparative studies using techniques like HPLC, mass spectrometry, or crystallography are needed to validate inferred properties.

Biological Relevance : While substituent effects are well-characterized in medicinal chemistry, the biological activity of the target compound remains unexplored in the cited sources.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.